Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate
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Overview
Description
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
The synthesis of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves several steps. One common synthetic route includes the reaction of 2-formyl-6-nitrobenzoic acid with methanol in the presence of a catalyst to form the desired ester . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles, often utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: This compound has a similar structure but contains a trifluoromethyl group, which can significantly alter its reactivity and applications.
Methyl nicotinate: A simpler ester of niacin, used primarily in topical preparations for muscle and joint pain. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-formyl-6-(4-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-11-5-3-10(4-6-11)13-8-7-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3 |
InChI Key |
KWXAORSAEXBRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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